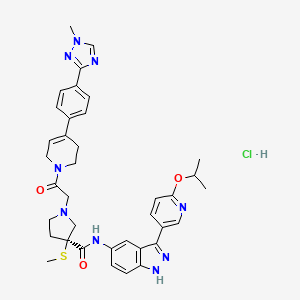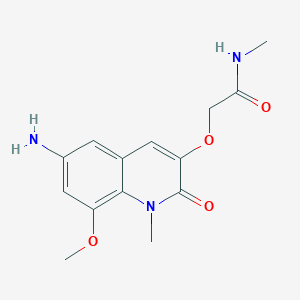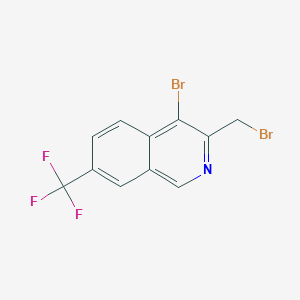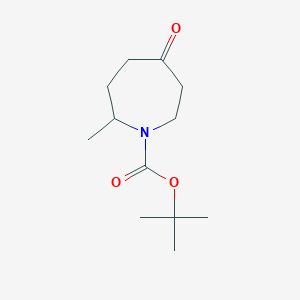![molecular formula C11H7BrF3N3O B15225276 2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)
2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of triazolo-oxazines. This compound is characterized by the presence of a triazole ring fused with an oxazine ring, along with a bromine atom and a trifluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Oxazine Ring: The oxazine ring is formed by the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a trifluorophenyl halide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Aplicaciones Científicas De Investigación
2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it of interest in the development of new materials, such as organic semiconductors.
Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Oxazine Derivatives: Compounds with an oxazine ring may have similar electronic properties and applications in materials science.
Bromo-substituted Heterocycles: These compounds share the presence of a bromine atom and may undergo similar chemical reactions.
Propiedades
Fórmula molecular |
C11H7BrF3N3O |
|---|---|
Peso molecular |
334.09 g/mol |
Nombre IUPAC |
2-bromo-8-(2,3,4-trifluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C11H7BrF3N3O/c12-11-16-10-9(19-4-3-18(10)17-11)5-1-2-6(13)8(15)7(5)14/h1-2,9H,3-4H2 |
Clave InChI |
CKHLVRBIWWKCPN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=NC(=NN21)Br)C3=C(C(=C(C=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


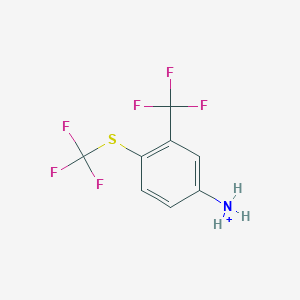
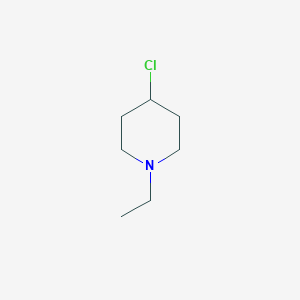
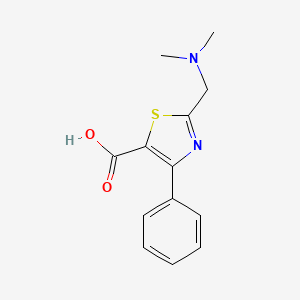
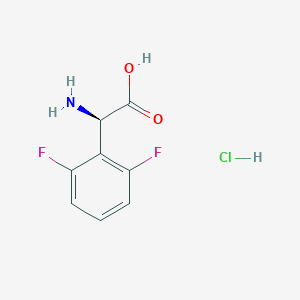
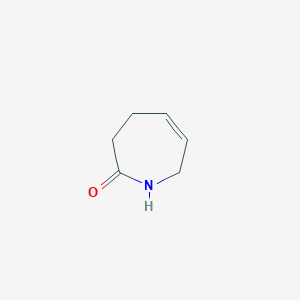
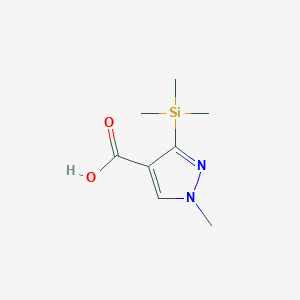
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
![N-((1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B15225231.png)
